molecular formula C14H22N2O2 B000141 Rivastigmine CAS No. 123441-03-2

Rivastigmine

カタログ番号 B000141
CAS番号: 123441-03-2
分子量: 250.34 g/mol
InChIキー: XSVMFMHYUFZWBK-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase . It is used to treat mild to moderate dementia caused by Alzheimer’s or Parkinson’s disease .


Synthesis Analysis

The synthesis of Rivastigmine involves several steps, including the screening of various compounds, derivatization and chiral analysis of compounds, and upscaling of transamination . The final product is (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate [(S)-Rivastigmine, (S)-1] .


Molecular Structure Analysis

The molecular structure of Rivastigmine is C14H22N2O2 . More detailed information about its molecular structure can be found in various scientific resources .


Chemical Reactions Analysis

Rivastigmine undergoes various chemical reactions during its synthesis process . In addition, it has been studied in different formulations, such as nasal liposomal and PLGA nanoparticle formulations, which showed promising pharmacokinetic features .


Physical And Chemical Properties Analysis

Rivastigmine is a solid substance . More detailed information about its physical and chemical properties can be found in various scientific resources .

科学的研究の応用

Treatment of Dementia Associated with Alzheimer’s and Parkinson’s Disease

Rivastigmine is a parasympathomimetic or cholinergic drug used to prevent and cure neurodegenerative disease, particularly dementia . It is frequently indicated in the management of demented conditions associated with Alzheimer’s disease and Parkinson’s disease . It is a reversible cholinesterase inhibitor , which means it works by increasing the levels of a certain substance (acetylcholine) in the brain, helping to reduce symptoms of dementia.

Intranasal Application for Brain Delivery

Rivastigmine nanoparticles coated with Eudragit have been developed for intranasal application to brain delivery . This novel delivery approach was prompted by the poor bioavailability of Rivastigmine when delivered orally . The nanoparticles are designed to be administered through the intranasal route, which could potentially improve the efficacy of the drug .

Treatment of Early or Mid-Stage Alzheimer’s Disease

Rivastigmine has been shown to treat cognitive impairment in early or mid-stage Alzheimer’s disease (AD) . However, it is less effective in patients with advanced AD .

Development of Novel Rivastigmine Derivatives

Novel Rivastigmine derivatives have been developed as promising multi-target compounds for potential treatment of Alzheimer’s disease . These hybrids conjugate the active moiety of Rivastigmine with 2 isomeric hydroxyphenylbenzimidazole (BIM) units . While Rivastigmine assures the inhibition of cholinesterases, BIM provides further appropriate properties, such as inhibition of amyloid β-peptide (Aβ) aggregation, antioxidation, and metal chelation .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

The Rivastigmine derivatives are better inhibitors of acetylcholinesterase (AChE) than Rivastigmine itself . They also show good capacity to inhibit butyrylcholinesterase (BChE) .

Inhibition of Amyloid β-Peptide Aggregation

The Rivastigmine derivatives have shown good capacity to inhibit self- and Cu (II)-induced Aβ aggregation . Some of these compounds can also prevent the toxicity induced in SH-SY5Y cells by Aβ 42 and oxidative stress .

作用機序

Target of Action

Rivastigmine primarily targets two enzymes in the brain: acetylcholinesterase and butyrylcholinesterase . These enzymes are responsible for breaking down a neurotransmitter called acetylcholine, which plays a crucial role in memory and cognition .

Mode of Action

Rivastigmine acts as a cholinesterase inhibitor . It binds reversibly with and inactivates cholinesterase enzymes, preventing the hydrolysis of acetylcholine . This action increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The increased concentration of acetylcholine due to the inhibition of cholinesterase enzymes by Rivastigmine affects the cholinergic pathways in the brain . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .

Pharmacokinetics

Rivastigmine is well absorbed with a bioavailability of 60 to 72% . It crosses the blood-brain barrier, allowing it to act directly on the central nervous system . The major route of metabolism is through its target enzymes via cholinesterase-mediated hydrolysis .

Result of Action

The primary result of Rivastigmine’s action is an improvement in the symptoms of dementia, such as memory loss and cognitive deficits . This is achieved by enhancing the function of the cholinergic system through the increased concentration of acetylcholine . In addition, Rivastigmine has been shown to increase the levels of secreted amyloid precursor protein (sAPPα), which may have neuroprotective effects .

Action Environment

The efficacy and stability of Rivastigmine can be influenced by various environmental factors. For instance, the method of administration can affect its tolerability. Transdermal delivery of Rivastigmine, through a skin patch, has been shown to improve tolerability by lowering maximum plasma concentrations and prolonging time to maximum concentration .

Safety and Hazards

Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

将来の方向性

There are currently no effective pharmacologic or non-pharmacologic treatments for PD-MCI. The only recommended treatment for PDD currently is Rivastigmine, a cholinesterase inhibitor . Research is needed for both disease-modifying and symptomatic treatments in PD cognitive impairment .

特性

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023564
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.04e+00 g/L
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rivastigmine

CAS RN

123441-03-2
Record name Rivastigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123441-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivastigmine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVASTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivastigmine
Reactant of Route 2
Reactant of Route 2
Rivastigmine
Reactant of Route 3
Reactant of Route 3
Rivastigmine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivastigmine
Reactant of Route 5
Reactant of Route 5
Rivastigmine
Reactant of Route 6
Reactant of Route 6
Rivastigmine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。